2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide
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Overview
Description
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is a complex carbohydrate derivative. It is a modified form of 2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl bromide, which is used in various organic synthesis reactions, particularly in glycosylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide typically involves the acetylation of 6-deoxy-alpha-L-galactopyranose followed by bromination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The bromination step involves the use of hydrobromic acid or bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same acetylation and bromination steps, but with larger quantities of reagents and more robust equipment to handle the increased volume .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Glycosylation Reactions: It is commonly used in glycosylation reactions to form glycosidic bonds with other molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Glycosylation: Reagents such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2) are used as catalysts. .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives, while using alcohols results in the formation of glycosides .
Scientific Research Applications
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, which facilitates the formation of a glycosidic bond with an acceptor molecule. The reaction typically proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophile to form the glycosidic bond .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4-Tri-O-acetyl-D-xylopyranosyl chloride
Uniqueness
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is unique due to its specific structure, which includes a 6-deoxy modification. This modification can influence its reactivity and the types of glycosidic bonds it forms, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C12H17BrO7 |
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Molecular Weight |
353.16 g/mol |
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11+,12-/m1/s1 |
InChI Key |
XUZQAPSYNYIKSR-CWWLAGSFSA-N |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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